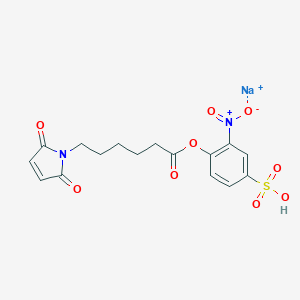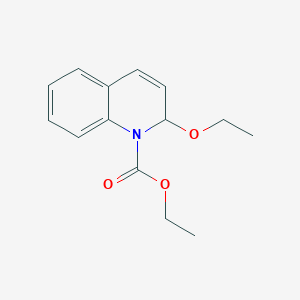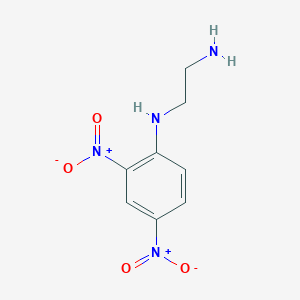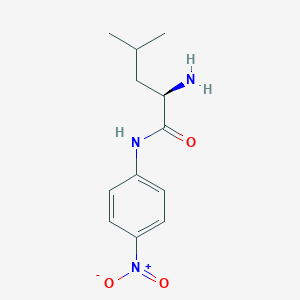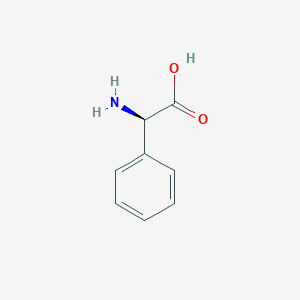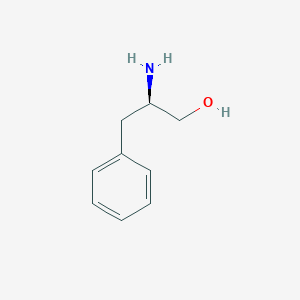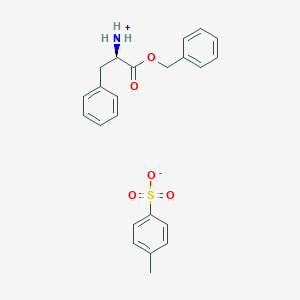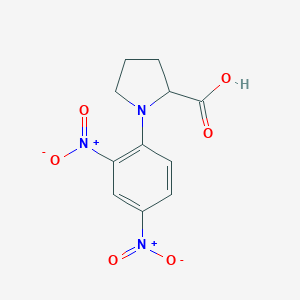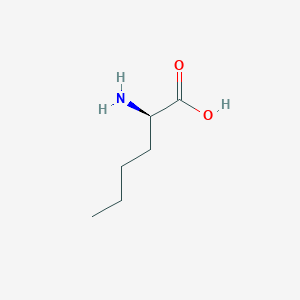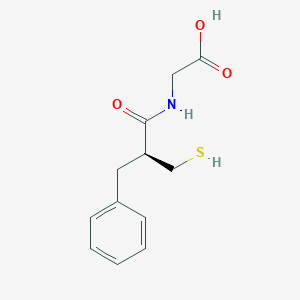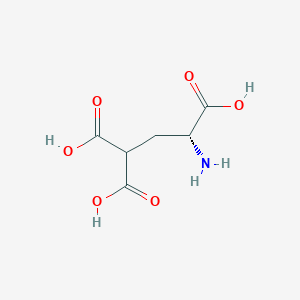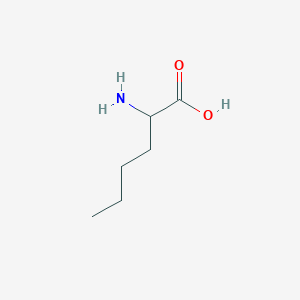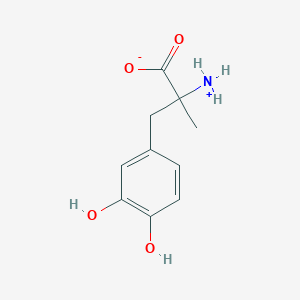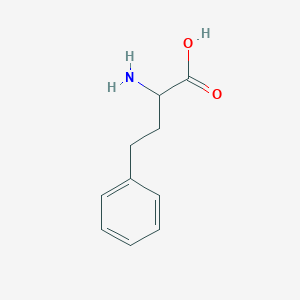
DL-Homophenylalanine
描述
消旋-2-氨基-4-苯基丁酸是一种手性氨基酸衍生物,其丁酸骨架上连接着苯基。
合成路线和反应条件:
工业生产方法:
反应类型:
氧化: 消旋-2-氨基-4-苯基丁酸可以发生氧化反应,形成相应的酮酸或其他氧化衍生物。
还原: 该化合物可以还原形成各种氨基醇或其他还原产物。
取代: 它可以参与取代反应,其中氨基或苯基被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 条件因所需的取代而异,但常见的试剂包括卤化剂和亲核试剂。
主要产物:
氧化: 形成2-氧代-4-苯基丁酸。
还原: 形成2-氨基-4-苯基丁醇。
取代: 根据所用试剂的不同,形成各种取代衍生物。
科学研究应用
消旋-2-氨基-4-苯基丁酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的手性构件。
生物学: 研究其在酶-底物相互作用和代谢途径中的潜在作用。
医药: 研究其在药物开发中的潜在用途,特别是作为血管紧张素转换酶抑制剂的前体.
工业: 用于精细化工品的生产,以及作为各种化学过程中的中间体。
作用机制
消旋-2-氨基-4-苯基丁酸发挥其作用的机制涉及它与体内特定酶和受体的相互作用。 例如,它可以作为苯丙氨酸脱氢酶的底物,导致其他生物活性化合物的产生 . 参与的分子靶点和途径包括抑制血管紧张素转换酶,该酶在调节血压中起作用 .
类似化合物:
2-羟基-4-苯基丁酸: 血管紧张素转换酶抑制剂的前体.
3-羟基-4-苯基丁酸: 用于合成各种药物.
4-苯基丁酸: 以其用于治疗尿素循环障碍而闻名.
独特性: 消旋-2-氨基-4-苯基丁酸的独特性在于其手性性质以及同时存在氨基和苯基,使其成为有机合成和药物开发中的通用中间体。
相似化合物的比较
2-hydroxy-4-phenylbutanoic acid: A precursor for angiotensin-converting enzyme inhibitors.
3-hydroxy-4-phenylbutanoic acid: Used in the synthesis of various pharmaceuticals.
4-phenylbutanoic acid: Known for its use in treating urea cycle disorders.
Uniqueness: Rac-2-amino-4-phenylbutanoic acid is unique due to its chiral nature and the presence of both amino and phenyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical development.
属性
IUPAC Name |
2-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHKOPSMAVJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874100 | |
| Record name | HOMOPHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-05-1 | |
| Record name | 2-Amino-4-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOPHENYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is DL-Homophenylalanine used in studying glucosinolate biosynthesis?
A: this compound, particularly its isotopically labelled forms ([1-13C] and [1-15N]), serves as a valuable tool for tracing the biosynthetic pathway of glucosinolates in plants. [] For instance, researchers have used labelled this compound to study the formation of phenylethyl glucosinolate in Brassica napus (rapeseed). [] Studies have shown that while this compound is not directly incorporated into glucosinolates, its structural analogue, L-phenylalanine, is the precursor for benzylglucosinolate. [] This finding was confirmed by expressing the cytochrome P450 enzyme CYP79A2 from Arabidopsis thaliana in Escherichia coli. The recombinant CYP79A2 specifically catalyzed the conversion of L-phenylalanine to phenylacetaldoxime, a key intermediate in benzylglucosinolate biosynthesis. [] Interestingly, the enzyme did not metabolize this compound, demonstrating its specificity for L-phenylalanine. []
Q2: Are there any studies exploring the potential of microorganisms to utilize this compound?
A: Yes, researchers have investigated the ability of microorganisms to utilize non-natural amino acids like this compound. In a study involving Escherichia coli, researchers used a forced evolution approach to develop a strain capable of utilizing this compound. [] The adapted E. coli strain efficiently transaminated this compound, removing the amino group while leaving the carbon skeleton intact. [] This research highlights the potential of using engineered microorganisms for the biocatalytic production of valuable compounds, including non-natural amino acids like this compound, which could have applications in various industries. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


